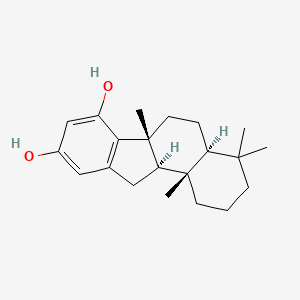

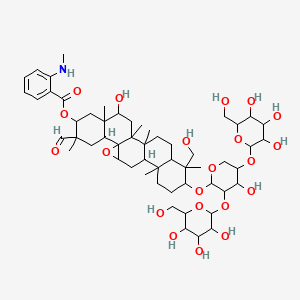

Avenacin A 1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Avenacin A 1 is a biochemical.

Wissenschaftliche Forschungsanwendungen

Membrane-Permeabilizing Effects

Avenacin A-1, found in oat plants, exhibits membrane-permeabilizing properties by reorganizing bilayer cholesterol in lipid membranes. The intact sugar moiety of avenacin A-1 is crucial for this activity, influencing the permeability and lateral diffusion within the lipid bilayers (Armah et al., 1999).

Role in Root Development and Pathogen Resistance

Avenacin A-1 plays a significant role in root development and defense against soil pathogens in oats. Mutations in the genes responsible for avenacin synthesis, such as Sad3 and Sad4, can lead to stunted root growth and make oats susceptible to fungal pathogens (Mylona et al., 2008).

Antimicrobial Properties Against Fungal Pathogens

Avenacin A-1 possesses strong antimicrobial properties, particularly against soil-borne fungal pathogens of cereals. It accumulates in oat roots, contributing to resistance against various fungi, as demonstrated in in vitro studies (Türk et al., 2005).

Genetic and Biosynthetic Pathways

Avenacin A-1 biosynthesis involves a gene cluster encoding for enzymes required in its synthesis, such as triterpene acylation. This gene cluster's modularity and organization offer insights into the subcellular organization of triterpenoid biosynthesis in plants (Mugford et al., 2013).

Influence on Root Fungal Communities

Avenacin A-1 influences the development of fungal communities within oat roots. Most fungi isolated from oat roots are resistant to avenacin A-1, and the compound's presence may impact the fungal biodiversity in and around oat roots (Carter et al., 1999).

Implications for Crop Disease Resistance

The presence or absence of avenacin A-1 in certain oat species correlates with susceptibility to fungal infections. Species lacking avenacin A-1, like Avena longiglumis, are more prone to fungal attacks, highlighting its role in disease resistance (Osbourn et al., 1994).

Eigenschaften

CAS-Nummer |

90547-90-3 |

|---|---|

Produktname |

Avenacin A 1 |

Molekularformel |

C55H83NO21 |

Molekulargewicht |

1094.2 g/mol |

IUPAC-Name |

[21-formyl-17-hydroxy-9-[4-hydroxy-3,5-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-10-(hydroxymethyl)-6,10,14,15,18,21-hexamethyl-2-oxahexacyclo[13.8.0.01,3.05,14.06,11.018,23]tricosan-20-yl] 2-(methylamino)benzoate |

InChI |

InChI=1S/C55H83NO21/c1-49(23-59)17-32-51(3,19-36(49)74-45(69)25-10-8-9-11-26(25)56-7)33(61)18-54(6)53(5)15-12-30-50(2,31(53)16-35-55(32,54)77-35)14-13-34(52(30,4)24-60)75-48-44(76-47-43(68)41(66)38(63)28(21-58)72-47)39(64)29(22-70-48)73-46-42(67)40(65)37(62)27(20-57)71-46/h8-11,23,27-44,46-48,56-58,60-68H,12-22,24H2,1-7H3 |

InChI-Schlüssel |

SYXUBXTYGFJFEH-XKAKYSBSSA-N |

SMILES |

CC12CCC(C(C1CCC3(C2CC4C5(C3(CC(C6(C5CC(C(C6)OC(=O)C7=CC=CC=C7NC)(C)C=O)C)O)C)O4)C)(C)CO)OC8C(C(C(CO8)OC9C(C(C(C(O9)CO)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)O |

Kanonische SMILES |

CC12CCC(C(C1CCC3(C2CC4C5(C3(CC(C6(C5CC(C(C6)OC(=O)C7=CC=CC=C7NC)(C)C=O)C)O)C)O4)C)(C)CO)OC8C(C(C(CO8)OC9C(C(C(C(O9)CO)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

avenacin A 1 avenacin A-1 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Butylamino-N-[2-(4-methyl-piperazin-1-yl)-ethyl]-4-phenoxy-5-sulfamoyl-benzamide](/img/structure/B1666069.png)